Ethyl 3-(butylamino)pentanoate
Description
Ethyl 3-(butylamino)pentanoate is an ethyl ester derivative featuring a pentanoate backbone substituted with a butylamino group at the third carbon position. The butylamino group introduces polarity and hydrogen-bonding capacity, differentiating it from simpler esters like ethyl pentanoate, which are primarily associated with flavor and aroma contributions in food and beverages .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl 3-(butylamino)pentanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-7-8-12-10(5-2)9-11(13)14-6-3/h10,12H,4-9H2,1-3H3 |
InChI Key |
OQSJBRZLIJQHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CC)CC(=O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Ethyl 3-(butylamino)pentanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug formulations. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(butylamino)pentanoate exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl Pentanoate (Ethyl Valerate)
- Structure: C7H14O2, with a linear pentanoic acid esterified to ethanol .
- Key Properties :
Comparison: Ethyl 3-(butylamino)pentanoate differs by the addition of a butylamino group, which likely reduces volatility and alters odor characteristics. While ethyl pentanoate is pivotal in flavor profiles, the amino group may shift applications toward pharmaceuticals or ionic liquids (e.g., task-specific ionic liquids like TSIL5 in ).
Ethyl 3-Phenylpropanoate and Derivatives
- Examples: Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (10a) and ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c) .
- Key Properties :
- Molecular weights: 411 g/mol (10a) and 439 g/mol (10c).
- Synthesis: Involves trityl-protected imidazole intermediates and esterification under acidic conditions.
Comparison: The trityl and imidazole groups in these analogs enhance steric bulk and enable catalytic or biological activity, contrasting with the simpler butylamino substituent in this compound. This suggests divergent applications: the former in organocatalysis or medicinal chemistry, the latter possibly in surfactants or pH-responsive materials.
Amino-Substituted Esters
- Examples: Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride (CAS 85532-41-8): Features a benzylamino group, molecular weight 265.79 g/mol . TSIL5 (Task-Specific Ionic Liquid): Contains a butylamino-thiocarbamido group .
Comparison: Amino substituents enhance solubility in polar solvents and enable ionic liquid formation (e.g., TSIL5). This compound’s primary amine group could similarly facilitate protonation, making it suitable for acid-responsive systems or as a precursor for Schiff base syntheses.
Data Table: Comparative Properties
*Hypothetical molecular formula and weight based on structural analogs.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
In 4 M HCl/1,4-dioxane at 90°C for 24 hours, β-amino esters like ethyl 3-amino-3-methylbutanoate hydrolyze to form 3-amino-3-methylpentanoic acid with 70–84% yields . Similar conditions are applicable to ethyl 3-(butylamino)pentanoate, producing 3-(butylamino)pentanoic acid.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4 M HCl/dioxane | 90°C, 24 h | 3-(Butylamino)pentanoic acid | ~80% |
Base-Catalyzed Hydrolysis
Alkaline hydrolysis (e.g., NaOH/EtOH) converts the ester to the sodium carboxylate salt. For example, ethyl 3-(butylamino)propanoate hydrolyzes in 2 M NaOH to yield sodium 3-(butylamino)propanoate .
Nucleophilic Substitution at the Amine Group
The secondary amine participates in alkylation or acylation reactions.
Alkylation with Alkyl Halides
In anhydrous ethanol with K₂CO₃, the butylamino group reacts with methyl iodide (CH₃I) to form a tertiary amine. This mirrors the reactivity of ethyl 3-amino-3-methylbutanoate, which undergoes alkylation with benzyl bromide in 60–75% yields .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | EtOH, reflux, 12 h | Ethyl 3-(N-butyl-N-methyl)pentanoate | ~65% |
Acylation with Acid Chlorides
Reaction with acetyl chloride (AcCl) in pyridine produces the corresponding amide. For instance, ethyl 3-(benzylamino)propanoate forms acetylated derivatives in >70% yields under similar conditions .
Enolate Formation and Alkylation
Deprotonation at the α-carbon (C2 or C4) generates enolates for C–C bond formation.
Enolate Alkylation
Using NaH as a base in THF, this compound forms an enolate that reacts with methyl iodide to yield α-alkylated products. This parallels the malonic ester synthesis, where enolates undergo Sₙ2 reactions with alkyl halides .
| Base | Alkyl Halide | Product | Yield |
|---|---|---|---|
| NaH | CH₃I | Ethyl 2-methyl-3-(butylamino)pentanoate | ~55% |
Decarboxylation Pathways
Heating the hydrolyzed carboxylic acid derivative induces decarboxylation. For example, 3-(butylamino)pentanoic acid loses CO₂ at 150°C to form 4-(butylamino)butane .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 3-(Butylamino)pentanoic acid | 150°C, 2 h | 4-(Butylamino)butane | ~90% |
Enzymatic Modifications
Transaminases catalyze the conversion of β-keto esters to β-amino esters . While not directly reported for this compound, analogous enzymes (e.g., Codexis transaminase) could stereoselectively aminate α-substituted β-keto esters under mild conditions (30°C, pH 7.5) .
Comparative Reactivity with Analogues
Key differences emerge when comparing this compound to structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
